molecular formula C13H11N3O3 B7840820 3-(3-(1H-indol-4-yl)-1,2,4-oxadiazol-5-yl)propanoic acid

3-(3-(1H-indol-4-yl)-1,2,4-oxadiazol-5-yl)propanoic acid

Cat. No.: B7840820
M. Wt: 257.24 g/mol
InChI Key: NUKJFAHFZZRXKK-UHFFFAOYSA-N
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Description

3-(3-(1H-indol-4-yl)-1,2,4-oxadiazol-5-yl)propanoic acid is a compound that features an indole ring fused with an oxadiazole ring and a propanoic acid moiety. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The incorporation of the oxadiazole ring further enhances the compound’s potential for various applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(1H-indol-4-yl)-1,2,4-oxadiazol-5-yl)propanoic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of an indole derivative with a nitrile oxide to form the oxadiazole ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like 1-propanol under reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents and reagents is crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(3-(1H-indol-4-yl)-1,2,4-oxadiazol-5-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine for electrophilic substitution on the indole ring.

Major Products

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

3-(3-(1H-indol-4-yl)-1,2,4-oxadiazol-5-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-(1H-indol-4-yl)-1,2,4-oxadiazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The indole ring can bind to various receptors, modulating their activity. The oxadiazole ring can interact with enzymes, inhibiting their function. These interactions can lead to the compound’s observed biological effects, such as anticancer and antimicrobial activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-(1H-indol-4-yl)-1,2,4-oxadiazol-5-yl)propanoic acid is unique due to its combination of an indole ring, an oxadiazole ring, and a propanoic acid moiety. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications .

Biological Activity

3-(3-(1H-indol-4-yl)-1,2,4-oxadiazol-5-yl)propanoic acid is a compound that incorporates both an indole moiety and an oxadiazole ring, which are known for their diverse biological activities. This article delves into the biological activities associated with this compound, including its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C12H10N4O3C_{12}H_{10}N_4O_3, with a molecular weight of approximately 250.24 g/mol. The structure features an indole ring connected to a propanoic acid group through an oxadiazole linkage.

PropertyValue
Molecular FormulaC₁₂H₁₀N₄O₃
Molecular Weight250.24 g/mol
LogP2.45
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4

Biological Activities

The biological activity of this compound has been investigated in various studies, revealing its potential as an anticancer agent and its effects on several biological pathways.

Anticancer Activity

Research indicates that compounds containing indole and oxadiazole structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of indole can induce apoptosis in cancer cells through various mechanisms:

  • Apoptosis Induction : Compounds similar to this structure have been reported to activate caspase pathways leading to programmed cell death in cancerous cells.
  • Cell Cycle Arrest : The compound may interfere with cell cycle progression, particularly in the G2/M phase, contributing to its anticancer efficacy.

In a comparative study involving various indole derivatives, it was found that those with oxadiazole rings exhibited enhanced cytotoxicity against multiple cancer cell lines compared to their counterparts without this feature .

The mechanism by which this compound exerts its biological effects can be attributed to:

  • Receptor Interaction : The indole moiety is known to interact with various receptors implicated in cancer progression and inflammation.
  • Enzyme Inhibition : The oxadiazole component may inhibit enzymes involved in tumor growth and metastasis.

Case Studies

Several studies have focused on the synthesis and evaluation of related compounds to elucidate the biological activity of this class of molecules.

Study 1: Antiproliferative Activity

A study evaluated the antiproliferative effects of several indole-based compounds on human cancer cell lines. Results indicated that compounds with similar structural features to this compound showed IC50 values in the low micromolar range against breast and colon cancer cell lines .

Study 2: In Vivo Efficacy

In vivo models demonstrated that administration of related compounds led to significant tumor regression in xenograft models. The treatment resulted in decreased tumor volume and increased survival rates among treated animals compared to controls .

Properties

IUPAC Name

3-[3-(1H-indol-4-yl)-1,2,4-oxadiazol-5-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3/c17-12(18)5-4-11-15-13(16-19-11)9-2-1-3-10-8(9)6-7-14-10/h1-3,6-7,14H,4-5H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUKJFAHFZZRXKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CNC2=C1)C3=NOC(=N3)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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